molecular formula C12H9F3N4OS B6519951 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide CAS No. 932998-87-3

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide

Cat. No.: B6519951
CAS No.: 932998-87-3
M. Wt: 314.29 g/mol
InChI Key: ZZRYDPQPQAHCHH-UHFFFAOYSA-N
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Description

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a triazolothiazole core fused with a trifluoromethyl benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as hydrazines and thioamides, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired triazolothiazole core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its pharmacological properties are being explored to develop new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar triazolothiazole core and are known for their diverse pharmacological activities.

  • Trifluoromethyl benzamide derivatives: These compounds contain the trifluoromethyl group attached to a benzamide moiety and exhibit various biological activities.

Uniqueness: N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide stands out due to its unique combination of the triazolothiazole core and the trifluoromethyl benzamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4OS/c13-12(14,15)8-3-1-2-7(6-8)9(20)16-10-17-18-11-19(10)4-5-21-11/h1-3,6H,4-5H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYDPQPQAHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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